Benzamide, 4-nitro-N-purin-6-yl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-nitro-N-purin-6-yl- typically involves the reaction of benzoyl chloride with 6-aminopurine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-nitro-N-purin-6-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Benzamide, 4-nitro-N-purin-6-yl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzamide, 4-nitro-N-purin-6-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interact with DNA or RNA, affecting cellular processes like replication and transcription .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyladenine: Another benzamide derivative with similar structural features.
6-Benzylsulfanyl-9H-purine: A purine derivative with different substituents.
7-Amino-4-oxo-5-phenyl-3,5-dihydro-4H-pyrano(2,3-d)pyrimidine-6-carbonitrile: A heterocyclic compound with a different core structure.
Uniqueness
Benzamide, 4-nitro-N-purin-6-yl- is unique due to its specific combination of benzamide and purine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
36855-73-9 |
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Molecular Formula |
C12H8N6O3 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
4-nitro-N-(7H-purin-6-yl)benzamide |
InChI |
InChI=1S/C12H8N6O3/c19-12(7-1-3-8(4-2-7)18(20)21)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17,19) |
InChI Key |
MAYPTSUDLAWBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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